molecular formula C13H12N2O2 B13043335 4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile

Katalognummer: B13043335
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: CLUUXBWPGDHONA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of reagents such as acids, bases, and solvents to facilitate the reaction . Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently .

Analyse Chemischer Reaktionen

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and therapeutic properties. Additionally, this compound can be used in industrial applications, such as the development of new materials or chemical processes .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile can be compared with other similar compounds, such as 4-hydroxy-2-quinolones. These compounds share structural similarities but may differ in their chemical properties and biological activities . The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .

Similar Compounds:

Eigenschaften

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

4-hydroxy-6-propan-2-yloxyisoquinoline-7-carbonitrile

InChI

InChI=1S/C13H12N2O2/c1-8(2)17-13-4-11-10(3-9(13)5-14)6-15-7-12(11)16/h3-4,6-8,16H,1-2H3

InChI-Schlüssel

CLUUXBWPGDHONA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C2C=NC=C(C2=C1)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.